molecular formula C20H15ClF2N2O3S B2472927 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide CAS No. 451513-94-3

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2472927
CAS No.: 451513-94-3
M. Wt: 436.86
InChI Key: YNBNKVGJMRSFCR-UHFFFAOYSA-N
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Description

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzylsulfamoyl, chloro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride under basic conditions to form the benzylsulfamoyl intermediate.

    Coupling with 4-chloro-2-fluoroaniline: The intermediate is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylsulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide
  • 5-(benzylsulfamoyl)-N-(4-fluorophenyl)-2-chlorobenzamide
  • 5-(benzylsulfamoyl)-N-(4-chloro-2-methylphenyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-19(18(23)10-14)25-20(26)16-11-15(7-8-17(16)22)29(27,28)24-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBNKVGJMRSFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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